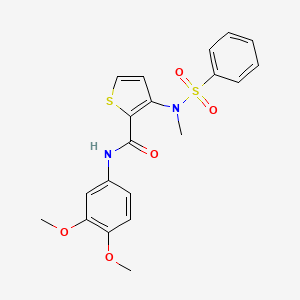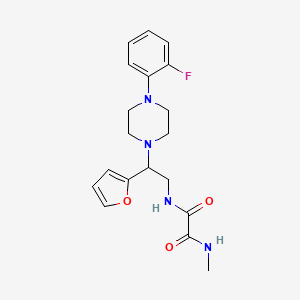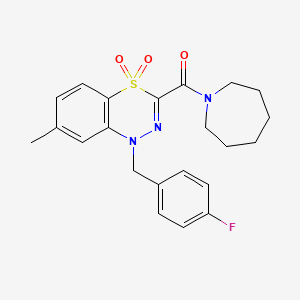![molecular formula C11H9ClF3N3O B2627966 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1458636-78-6](/img/structure/B2627966.png)
2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The molecule also contains a trifluoromethyl group and a chloro group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, trifluoromethylpyridines, which are structurally similar to the given compound, can be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the triazole ring, the trifluoromethyl group, and the chloro group. The trifluoromethyl group is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and the reagents used. For example, trifluoromethylpyridines can undergo various reactions, including oxidation, reduction, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group is known to enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .科学的研究の応用
Synthesis and Characterization : Research has focused on synthesizing and characterizing derivatives of this compound. For instance, Meshcheryakov and Shainyan (2004) synthesized 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole and studied its properties (Meshcheryakov & Shainyan, 2004).
Pharmaceutical Applications : Some derivatives have shown potential as antimicrobial, antioxidant, and anticancer agents. Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl chalcone derivatives and evaluated their efficacy in these areas (Bhat et al., 2016).
Structural Studies : Research includes the study of crystal structures and molecular interactions. Gonzaga et al. (2016) reported on the crystal structures of derivatives exhibiting α-glycosidase inhibition activity (Gonzaga et al., 2016).
Chemical Properties and Interactions : Studies have explored the chemical properties and interactions of these compounds. Ahmed et al. (2020) reported on the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives (Ahmed et al., 2020).
Catalysis and Synthesis : Some studies have investigated the use of triazole derivatives in catalysis and synthesis. Saleem et al. (2013) described half-sandwich Ruthenium(II) complexes of click generated 1,2,3-triazole based organosulfur/-selenium ligands (Saleem et al., 2013).
Antimicrobial Screening : Holla et al. (2005) synthesized and screened substituted 1,2,3-triazoles for their antimicrobial activity (Holla et al., 2005).
DFT Studies and Crystallography : Dey et al. (2015) conducted structural studies on nimesulidetriazole derivatives using X-ray powder diffraction to understand the effect of substitution on supramolecular assembly (Dey et al., 2015).
作用機序
The mechanism of action of this compound would depend on its application. In general, the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-[4-chloro-2-(trifluoromethyl)phenyl]triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c12-7-1-2-10(9(5-7)11(13,14)15)18-6-8(3-4-19)16-17-18/h1-2,5-6,19H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYERCJYKMXIBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N2C=C(N=N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2627883.png)

![N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2627890.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2627892.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2627894.png)
![Ethyl 6-methyl-2-(4-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2627895.png)




![1,3-Thiazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2627901.png)
![2-Morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B2627902.png)

![4-(N,N-diethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2627906.png)